![molecular formula C24H25N7O B2545263 1-(3-ベンジル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)-4-(3,4-ジメチルベンゾイル)ピペラジン CAS No. 920347-32-6](/img/structure/B2545263.png)
1-(3-ベンジル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)-4-(3,4-ジメチルベンゾイル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in many pharmacologically active compounds.
科学的研究の応用
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex pharmaceuticals.
作用機序
Target of Action
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine, also known as (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone or F2865-1270, primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase, and is an appealing target for cancer treatment .
Mode of Action
F2865-1270 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells . The compound exerts significant inhibitory activity, with IC50 values indicating its potency .
Biochemical Pathways
The action of F2865-1270 affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting the synthesis of nucleic acids and proteins essential for cell division .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of F2865-1270’s action include significant alteration in cell cycle progression and induction of apoptosis within cells . This leads to a reduction in the proliferation of cancer cells, demonstrating the compound’s potential as a therapeutic agent .
生化学分析
Biochemical Properties
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can disrupt metabolic pathways, leading to reduced cell viability and proliferation .
Molecular Mechanism
At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to its degradation . Long-term studies have also indicated that continuous exposure to this compound can result in sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are critical for cellular function .
Transport and Distribution
The transport and distribution of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins can facilitate its distribution within tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Similarly, mitochondrial targeting signals can direct it to the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving hydrazonoyl halides and appropriate dipolarophiles under basic conditions, such as triethylamine.
Benzylation: The triazolopyrimidine core is then benzylated using benzyl halides in the presence of a base like potassium carbonate.
Piperazine Coupling: The benzylated triazolopyrimidine is coupled with 4-(3,4-dimethylbenzoyl)piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation over palladium on carbon (Pd/C) or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer activities.
Piperazine Derivatives: Commonly found in antihistamines and antipsychotics.
Uniqueness
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is unique due to its combination of a triazolopyrimidine core and a piperazine moiety, which imparts a broad spectrum of biological activities and potential therapeutic applications.
特性
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-17-8-9-20(14-18(17)2)24(32)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIFXVKTAXHFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)
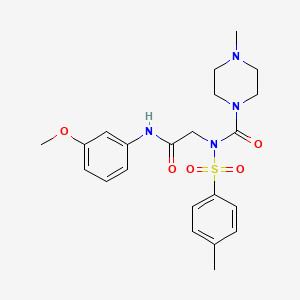
![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)
![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)
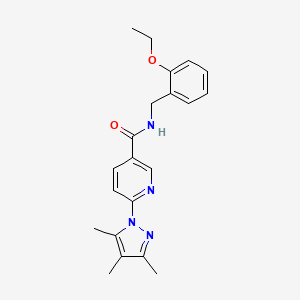
![N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)
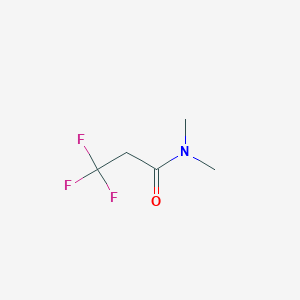
![6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2545192.png)
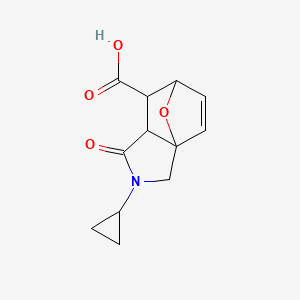

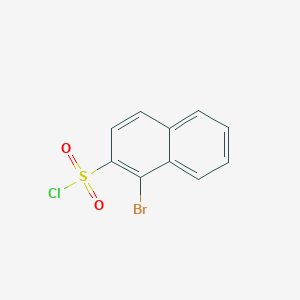
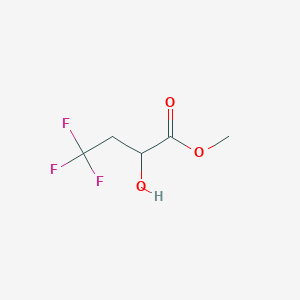
![ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2545203.png)
